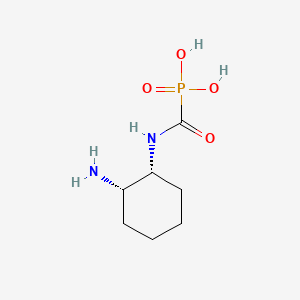![molecular formula C16H16BrN3OS B560431 2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide CAS No. 1281681-16-0](/img/structure/B560431.png)
2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dual inhibitor of PDE7 and GSK-3; High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
- A study by Lelyukh et al. (2021) focuses on the synthesis of novel compounds, including those related to 1,3,4-thiadiazoles, and evaluates their antioxidant properties. The most efficient compound demonstrated a radical scavenging ability comparable to that of ascorbic acid (Lelyukh et al., 2021).
Electrochemistry and Interactions with Metal Cations
- Research by Caram et al. (1994) explores the electrochemical properties of thiadiazole derivatives and their interactions with metal cations, contributing to the understanding of the electroreduction mechanisms of these compounds (Caram, Mirífico, & Vasini, 1994).
Interaction with Solvents
- Mirífico et al. (1993) studied the interactions of thiadiazole derivatives with proton donor solvents, revealing significant interactions and proposing the formation of stable derivatives (Mirífico, Caram, Vasini, & Sicre, 1993).
Allosteric Modulation of Receptors
- A study by Lanzafame and Christopoulos (2004) investigated the interaction of a thiadiazole derivative with muscarinic acetylcholine receptors, revealing insights into the modulatory effects of such compounds on G protein-coupled receptors (Lanzafame & Christopoulos, 2004).
Antimicrobial Properties
- Sah et al. (2014) synthesized formazans from Mannich base of thiadiazole and assessed their antimicrobial activity, showing moderate activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis and Spectroscopic Identification
- Azeez and Hamad (2017) conducted a study on the synthesis of compounds containing the 1,3,4-thiadiazole unit, providing valuable spectroscopic identification data for these compounds (Azeez & Hamad, 2017).
Anticancer Properties
- Gomha, Abdel‐aziz, and Khalil (2016) designed and synthesized novel thiadiazole-imidazole derivatives, evaluating their anticancer activity and exploring their structure-activity relationship. Many of these compounds showed moderate to high anticancer activity (Gomha, Abdel‐aziz, & Khalil, 2016).
Corrosion Inhibition
- Liu Li (2014) explored the use of thiadiazole derivatives as corrosion inhibitors, finding significant inhibition efficiency in ethanol solutions containing sulfur (Liu Li, 2014).
Eigenschaften
CAS-Nummer |
1281681-16-0 |
|---|---|
Produktname |
2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide |
Molekularformel |
C16H16BrN3OS |
Molekulargewicht |
378.288 |
IUPAC-Name |
2-[(2,3-diphenyl-1,2,4-thiadiazol-5-ylidene)amino]ethanol;hydrobromide |
InChI |
InChI=1S/C16H15N3OS.BrH/c20-12-11-17-16-18-15(13-7-3-1-4-8-13)19(21-16)14-9-5-2-6-10-14;/h1-10,20H,11-12H2;1H |
InChI-Schlüssel |
VLVQVWAXLWYNNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NCCO)SN2C3=CC=CC=C3.Br |
Synonyme |
2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




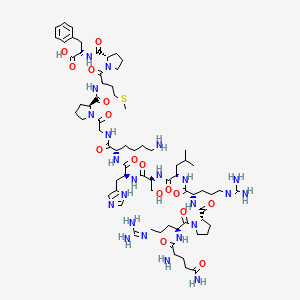
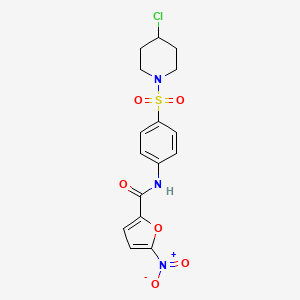
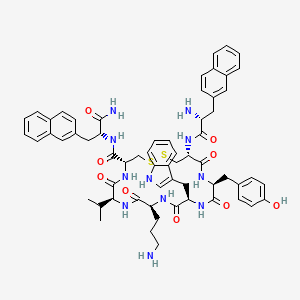
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
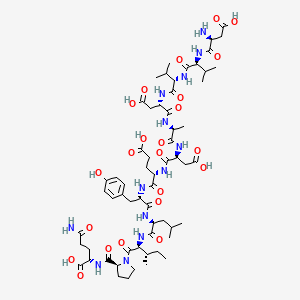
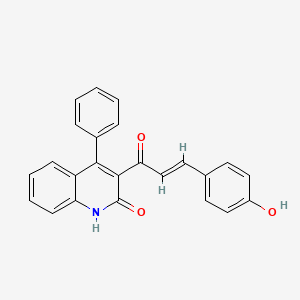
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
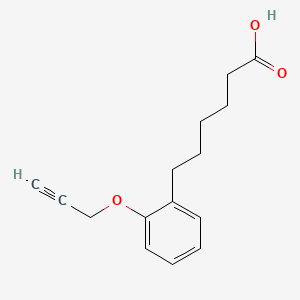
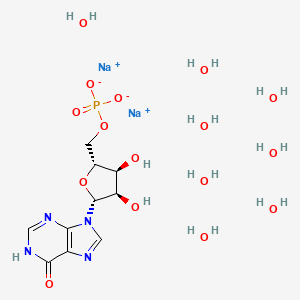
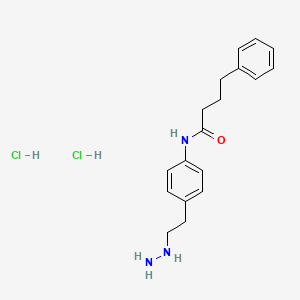
![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
